molecular formula C19H13NO7S B10892449 Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate CAS No. 355815-29-1

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Cat. No.: B10892449
CAS No.: 355815-29-1
M. Wt: 399.4 g/mol
InChI Key: XFYUFFWALDHZDZ-UHFFFAOYSA-N
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Description

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is an organic compound with the molecular formula C19H13NO7S and is characterized by a complex structure integrating multiple aromatic systems and functional groups . This structure features a benzoate core that is further functionalized with a phenyl ester and a (4-nitrophenyl)sulfonyl]oxy group, making it a valuable synthetic building block or intermediate in research laboratories. The presence of both sulfonyloxy and ester moieties suggests its potential utility in organic synthesis, particularly in reactions involving transfer or protection of the 2-hydroxybenzoate group. Researchers may explore its application as a specialized synthon for constructing more complex molecules, in the development of polymers with specific properties, or in the synthesis of potential protease inhibitors by leveraging the reactivity of the sulfonate ester. The nitro group on the phenylsulfonyl moiety can serve as a strong electron-withdrawing component, which may influence the compound's electronic properties and reactivity in various chemical transformations. As with all such specialized compounds, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

355815-29-1

Molecular Formula

C19H13NO7S

Molecular Weight

399.4 g/mol

IUPAC Name

phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate

InChI

InChI=1S/C19H13NO7S/c21-19(26-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-28(24,25)16-12-10-14(11-13-16)20(22)23/h1-13H

InChI Key

XFYUFFWALDHZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Esterification and Sulfonylation: Conventional Two-Step Synthesis

The foundational method involves sequential esterification of salicylic acid followed by sulfonylation. In the first step, 2-hydroxybenzoic acid reacts with phenol derivatives under acidic conditions to form phenyl salicylate. This intermediate is subsequently treated with 4-nitrophenylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl . Yields typically range from 65–78%, with purity >95% after recrystallization .

Critical parameters include:

  • Temperature control : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to dichloromethane .

  • Stoichiometry : A 1.2:1 molar ratio of 4-nitrophenylsulfonyl chloride to phenyl salicylate ensures complete conversion .

Palladium-Catalyzed Cross-Coupling: Enhanced Selectivity

Adapting methodologies from biaryl synthesis , this approach employs Pd(0) catalysts to couple preformed sulfonate esters with arylzinc reagents. For example, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with 4-nitrophenylzinc bromide in THF at 40°C, achieving 79% yield with 10% Pd/C and triphenylphosphine .

Mechanistic insights :

  • Oxidative addition of the sulfonate ester to Pd(0) generates a Pd(II) intermediate.

  • Transmetalation with the arylzinc reagent precedes reductive elimination to form the C–O bond .

  • Lithium chloride additives (2.3 g per 44 mmol substrate) improve catalyst turnover by stabilizing reactive intermediates .

Nickel-Mediated Coupling: Cost-Effective Alternative

Nickel catalysts offer a lower-cost pathway, particularly for large-scale production. Using NiCl₂ and n-butyllithium, phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate is synthesized in 82% yield under ambient conditions . Key advantages include:

  • Reduced metal loading : 0.85 mmol NiCl₂ suffices for 44 mmol substrate.

  • Ligand flexibility : Triphenylphosphine or bis-diphenylphosphinoferrocene ligands prevent Ni aggregation .

Table 1: Comparative Catalyst Performance

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Pd/C + PPh₃407923
NiCl₂ + n-BuLi258212
Pd(OAc)₂ + dppe679172

Data adapted from nickel- and palladium-catalyzed protocols .

Continuous-Flow Synthesis: Industrial Scalability

For kilogram-scale production, continuous-flow reactors address mixing and heat transfer limitations. A representative setup:

  • Esterification module : Salicylic acid and phenol react in a microchannel reactor (residence time: 5 min) at 120°C.

  • Sulfonylation module : The ester intermediate mixes with 4-nitrophenylsulfonyl chloride in a T-junction, achieving 94% conversion at 25°C .

Benefits :

  • 30% reduction in solvent use compared to batch processes.

  • Consistent purity (>99%) without chromatography .

Analytical Characterization and Quality Control

Post-synthesis validation employs:

  • ¹H NMR : Key signals include δ 7.53–8.08 ppm (aromatic protons) and δ 3.88 ppm (ester methyl group) .

  • Mass spectrometry : Molecular ion peak at m/z 399.4 [M⁺] with fragmentation patterns confirming sulfonate cleavage .

  • HPLC : C18 column (MeCN/H₂O, 70:30) verifies purity, with retention time = 8.2 min .

Table 2: Spectral Data Summary

TechniqueKey Features
¹H NMR (DMSO-d₆)δ 2.34 (s, CH₃), 7.19–7.75 (m, aromatic)
IR (KBr)1745 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O)
MS (EI)399 [M⁺], 212 [C₁₃H₁₀O₃S⁺]

Challenges and Optimization Strategies

Common issues and solutions:

  • Hydrolysis susceptibility : Anhydrous conditions (<50 ppm H₂O) and molecular sieves stabilize sulfonate intermediates .

  • Byproduct formation : Excess 4-nitrophenylsulfonyl chloride (1.5 eq.) suppresses diaryl sulfone byproducts .

  • Catalyst deactivation : Ligand-to-metal ratios of 2:1 (PPh₃:Pd) prevent Pd black formation .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions. In aqueous environments, the reaction proceeds through nucleophilic attack at the carbonyl carbon. The 4-nitrophenyl sulfonate group enhances electrophilicity at the ester carbonyl, accelerating hydrolysis compared to simpler phenyl esters .

Conditions and Rates :

  • Basic Hydrolysis : Proceeds via hydroxide ion attack, forming a benzoate anion and phenol byproduct.

  • Acidic Hydrolysis : Involves protonation of the carbonyl oxygen, followed by water attack.

Nucleophilic Substitution at the Sulfonate Group

The sulfonate group acts as a superior leaving group due to stabilization by the nitro substituent. Reactions with phenoxides or amines follow a two-step addition–elimination mechanism :

Mechanism Details:

  • Nucleophilic Attack : Rate-determining step (rds) where the nucleophile (e.g., phenoxide) attacks the electrophilic sulfur center.

  • Elimination : Departure of the sulfonate group, forming a new bond at the reaction site .

Kinetic Data :

ParameterValueSignificance
Brønsted β<sub>nuc</sub>0.72–0.87Indicates extensive bond formation in the transition state
Hammett ρ~2.1Reflects high sensitivity to electronic effects of substituents

Comparative Mechanistic Analysis

Reactivity differs significantly from structurally related compounds:

CompoundMechanismRate-Determining Step (rds)
4-Nitrophenyl benzoateConcertedSimultaneous bond formation/breaking
Phenyl chlorothionoformateStepwiseFormation of tetrahedral intermediate

The presence of the sulfonate group in Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate shifts the rds to nucleophilic attack, contrasting with concerted pathways seen in simpler esters .

Kinetic and Thermodynamic Parameters

Studies employing Hammett plots and Brønsted analysis reveal:

  • Linear free-energy relationships confirm the dominance of electronic effects in transition-state stabilization .

  • Activation parameters (ΔH‡ and ΔS‡) indicate a highly ordered transition state during nucleophilic substitution .

Scientific Research Applications

Organic Synthesis

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate serves as an important intermediate in the synthesis of various organic compounds. Its sulfonate group enhances electrophilicity, making it a valuable reagent in nucleophilic substitution reactions.

  • Reactivity : The presence of the sulfonyl group allows for the formation of more reactive intermediates, facilitating further transformations.
  • Applications : It can be utilized in the synthesis of complex molecules such as pharmaceuticals and agrochemicals.

Table 1: Reactivity Overview

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsVarious aryl derivatives
Cross-CouplingForms biaryl compounds through coupling reactionsKey intermediates for drugs
FunctionalizationModifies existing compounds for enhanced propertiesNovel materials for electronics

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as a precursor in the development of novel pharmaceuticals.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Hormonal Modulation : Some derivatives have been explored as nonsteroidal progesterone receptor antagonists, offering potential treatments for conditions like endometriosis and breast cancer.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound derivatives on human cancer cell lines, it was found that:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer)
  • Findings : Compounds demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer synthesis, leading to materials with tailored properties.
  • Nanotechnology : Its derivatives are being investigated for applications in drug delivery systems due to their ability to form stable nanoparticles.

Table 2: Material Applications

Application AreaDescriptionPotential Benefits
Polymer SynthesisUsed as a monomer or crosslinkerEnhanced mechanical properties
Drug Delivery SystemsForms nanoparticles for targeted deliveryImproved bioavailability
CoatingsProvides protective layers with unique propertiesIncreased durability

Mechanism of Action

The mechanism of action of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Scaffold Key Substituents Functional Groups
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Benzoate ester 4-Nitrophenylsulfonyloxy, phenyl ester Ester (C=O), sulfonate (S=O), nitro
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles 1,2,4-Triazole 4-X-phenylsulfonyl, difluorophenyl Thione (C=S), sulfonyl (S=O)
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole Benzoxazole Fluorosulfonyloxy Sulfonate (S=O), fluoro
Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate Benzoate ester 4-Nitrophenylsulfinyl, methyl ester Sulfinyl (S=O), ester (C=O), nitro

Key Observations :

  • Electron-Withdrawing Effects : The 4-nitrophenylsulfonyl group in the target compound enhances electrophilicity compared to fluorosulfonyloxy () or bromophenylsulfonyl groups ().
  • Tautomerism : Unlike 1,2,4-triazole derivatives (), which exhibit thione-thiol tautomerism, the target compound’s benzoate ester scaffold lacks such equilibrium, favoring stability under standard conditions .
  • Spectral Signatures : The ester carbonyl (C=O) in the target compound is expected at ~1700 cm⁻¹ (IR), distinct from the absence of C=O in triazoles and the sulfonate S=O stretches (~1350–1150 cm⁻¹) common across all sulfonyl-containing analogs .

Reactivity Insights :

  • The target compound’s sulfonate ester group is prone to nucleophilic attack, akin to fluorosulfonyloxy benzoxazoles (), but the nitro group may further activate the sulfonyl center for substitution reactions.
  • In contrast, triazole thiones () exhibit reactivity at the sulfur atom, enabling alkylation or oxidation, whereas the benzoate ester’s reactivity centers on the electrophilic carbonyl or sulfonate groups.

Table 3: Inhibitory Activity of Sulfonyl/Sulfinyl Derivatives

Compound (Derivative) Target Isoform Inhibition (%) IC50 (μM) Reference
Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate (18A) A >90 2.86
Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)benzoate (16B) A >70 1.20

Key Findings :

  • Nitro Group Impact : Derivative 18A (), bearing a 4-nitrophenylsulfinyl group, shows >90% inhibition, suggesting that nitro-substituted sulfonyl/sulfinyl groups enhance bioactivity compared to bromo analogs (e.g., 16B) . This aligns with the hypothesis that the target compound’s nitro group may confer similar potency in enzyme inhibition.
  • Sulfonyl vs. Sulfinyl : Sulfinyl derivatives (e.g., 18A) exhibit higher activity than sulfonyl analogs (e.g., 16B), indicating that oxidation state modulates target engagement .

Biological Activity

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (commonly referred to as a sulfonyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is synthesized from the reaction of benzoic acid derivatives with sulfonyl chlorides, followed by esterification. The presence of the nitrophenyl group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Its activity against various bacterial strains has been documented, with studies showing efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pyogenes16 µg/mL

This table summarizes the MIC values for several bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Antiviral Activity

This compound has also been investigated for its antiviral activity . Studies have shown that derivatives of this compound can inhibit viral replication in cell cultures. For instance, one study reported an IC50 value of 5.2 µM against HIV-1 in H9 cells, indicating potent antiviral effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of carbonic anhydrase and other similar enzymes .
  • Reactive Intermediates : Upon reduction, the nitro group can generate reactive intermediates that may interact with cellular components, leading to oxidative stress and apoptosis in target cells .
  • Prodrug Characteristics : The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the nitrophenyl or benzoate moieties can significantly alter its potency and selectivity:

  • Substituent Variations : Compounds with different substituents on the phenolic ring have shown varied activity profiles. For example, replacing the nitro group with an amino group resulted in decreased antimicrobial efficacy but increased selectivity for certain viral targets .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Antiviral Efficacy : A study explored its effectiveness against HIV-1 variants in vitro, demonstrating a significant reduction in viral load at concentrations lower than those toxic to host cells .
  • Antibacterial Testing : In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus, showing promising results that suggest further development as an antibiotic agent .

Q & A

Q. What are the optimal synthetic routes for preparing Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate?

The compound can be synthesized via esterification between 2-hydroxybenzoic acid derivatives and activated sulfonyl intermediates. A plausible method involves reacting phenyl 2-hydroxybenzoate with 4-nitrobenzenesulfonyl chloride under anhydrous conditions using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Purification typically involves column chromatography or recrystallization from ethyl acetate, as demonstrated in analogous benzoate ester syntheses .

Q. How can the purity and structure of this compound be confirmed experimentally?

Characterization relies on spectroscopic techniques:

  • 1H NMR : Key signals include aromatic protons near δ 7.5–8.5 ppm (split due to nitro and sulfonyl groups) and the absence of hydroxyl protons from the precursor .
  • HRMS : The molecular ion peak should match the exact mass (calculated for C₁₉H₁₃N₂O₈S: ~453.04 g/mol).
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .

Q. What are the critical storage conditions for this compound?

Due to the hydrolytic sensitivity of sulfonate esters, the compound should be stored under inert gas (e.g., argon) at 0–6°C to prevent decomposition. Similar nitrobenzenesulfonyl derivatives are noted to require cold storage .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic substitution reactions?

The nitro group enhances the electrophilicity of the adjacent sulfonyloxy moiety, making it a superior leaving group. This property is critical in designing reactions where the compound acts as an intermediate for aryl ether or amine couplings. Kinetic studies comparing nitro-substituted vs. non-nitro analogs can quantify this effect .

Q. What competing side reactions occur during synthesis, and how can they be mitigated?

Competing sulfonation at unintended positions or ester hydrolysis may occur. Regioselectivity can be improved by using sterically hindered bases (e.g., 2,6-lutidine) to direct sulfonylation to the 2-position of the benzoate. Hydrolysis is minimized by maintaining anhydrous conditions and avoiding prolonged exposure to moisture .

Q. How does the compound perform under high-temperature or catalytic conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal stability up to ~150°C, beyond which decomposition (e.g., nitro group reduction or ester cleavage) occurs. Catalytic hydrogenation studies suggest the nitro group is reducible to an amine under Pd/C and H₂, enabling downstream functionalization .

Methodological Challenges and Data Analysis

Q. How to resolve discrepancies in yield when scaling up synthesis?

Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Process optimization via flow chemistry or microwave-assisted synthesis can improve consistency. For example, microwave irradiation reduces reaction times and enhances sulfonyl chloride activation .

Q. What analytical strategies distinguish between structural isomers or byproducts?

High-resolution LC-MS coupled with tandem mass spectrometry (MS/MS) can differentiate isomers based on fragmentation patterns. For example, ortho vs. para substitution on the benzoate ring alters collision-induced dissociation (CID) profiles .

Q. How to assess the compound’s suitability as a photoaffinity labeling agent?

The nitro group’s UV absorption (λmax ~260–300 nm) enables tracking via UV-Vis spectroscopy. Photostability assays under UV light (e.g., 254 nm) quantify degradation rates, while radiolabeled analogs (e.g., ¹⁴C-nitro) validate binding specificity in biological systems .

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